molecular formula C10H8F2O B14118004 1-(4-(2,2-Difluorovinyl)phenyl)ethan-1-one

1-(4-(2,2-Difluorovinyl)phenyl)ethan-1-one

Katalognummer: B14118004
Molekulargewicht: 182.17 g/mol
InChI-Schlüssel: QGVQEHFBDWAJTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(2,2-Difluorovinyl)phenyl)ethan-1-one is a chemical compound with the molecular formula C10H8F2O It is characterized by the presence of a difluorovinyl group attached to a phenyl ring, which is further connected to an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2,2-Difluorovinyl)phenyl)ethan-1-one typically involves the reaction of 4-bromoacetophenone with difluorovinyl magnesium bromide. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(2,2-Difluorovinyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The difluorovinyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(4-(2,2-Difluorovinyl)phenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-(2,2-Difluorovinyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The difluorovinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The phenyl ring and ethanone group contribute to the compound’s overall stability and reactivity. The exact molecular pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2,4-Difluorophenyl)ethan-1-one: Similar structure but with different substitution pattern on the phenyl ring.

    1-(4-(2,2-Difluorovinyl)phenyl)propan-1-one: Similar structure with an additional carbon in the alkyl chain.

Uniqueness

1-(4-(2,2-Difluorovinyl)phenyl)ethan-1-one is unique due to the presence of the difluorovinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H8F2O

Molekulargewicht

182.17 g/mol

IUPAC-Name

1-[4-(2,2-difluoroethenyl)phenyl]ethanone

InChI

InChI=1S/C10H8F2O/c1-7(13)9-4-2-8(3-5-9)6-10(11)12/h2-6H,1H3

InChI-Schlüssel

QGVQEHFBDWAJTO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)C=C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.